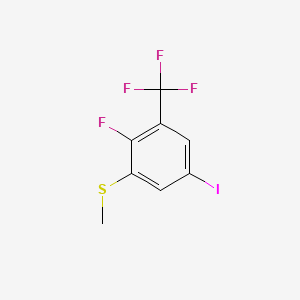
(2-Fluoro-5-iodo-3-(trifluoromethyl)phenyl)(methyl)sulfane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Fluoro-5-iodo-3-(trifluoromethyl)phenyl)(methyl)sulfane is an organosulfur compound with the molecular formula C8H5F4IS. This compound is characterized by the presence of fluorine, iodine, and trifluoromethyl groups attached to a phenyl ring, along with a methylsulfane group. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound are not well-documented. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
(2-Fluoro-5-iodo-3-(trifluoromethyl)phenyl)(methyl)sulfane can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles.
Oxidation Reactions: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to remove the iodine or fluorine atoms.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution Reactions: Products include derivatives where the iodine atom is replaced by other functional groups.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include dehalogenated compounds.
Aplicaciones Científicas De Investigación
(2-Fluoro-5-iodo-3-(trifluoromethyl)phenyl)(methyl)sulfane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The specific mechanism of action for (2-Fluoro-5-iodo-3-(trifluoromethyl)phenyl)(methyl)sulfane is not well-documented. its effects are likely mediated through interactions with molecular targets such as enzymes or receptors, leading to changes in biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- (2-Fluoro-3-methylphenyl)methanamine hydrochloride
- (2-Fluoro-5-methylphenyl)thiourea
- (2-Iodophenyl)hydrazine hydrochloride
Uniqueness
(2-Fluoro-5-iodo-3-(trifluoromethyl)phenyl)(methyl)sulfane is unique due to the combination of fluorine, iodine, and trifluoromethyl groups on the phenyl ring, along with the presence of a methylsulfane group. This unique structure imparts specific chemical properties and reactivity that distinguish it from other similar compounds.
Propiedades
Fórmula molecular |
C8H5F4IS |
|---|---|
Peso molecular |
336.09 g/mol |
Nombre IUPAC |
2-fluoro-5-iodo-1-methylsulfanyl-3-(trifluoromethyl)benzene |
InChI |
InChI=1S/C8H5F4IS/c1-14-6-3-4(13)2-5(7(6)9)8(10,11)12/h2-3H,1H3 |
Clave InChI |
DOPYPFHQPBUDSS-UHFFFAOYSA-N |
SMILES canónico |
CSC1=CC(=CC(=C1F)C(F)(F)F)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















